molecular formula C13H21NO4 B2407221 tert-Butyl 4-methoxy-1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate CAS No. 2177264-54-7

tert-Butyl 4-methoxy-1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate

Cat. No.: B2407221
CAS No.: 2177264-54-7
M. Wt: 255.314
InChI Key: RVSTXHJYUWDWMW-UHFFFAOYSA-N
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Description

Chemical Identity and Properties: tert-Butyl 4-methoxy-1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate is a high-purity spirocyclic chemical building block. Its molecular formula is C13H21NO4, with a molecular weight of 255.31 g/mol [Citation:1]. This compound features a unique spiro[4.4]nonene core structure, which integrates both oxa (oxygen-containing) and aza (nitrogen-containing) heterocycles, making it a valuable scaffold in synthetic and medicinal chemistry. Research Applications and Value: This compound is primarily used as a key synthetic intermediate in research and development. Its structure is characteristic of privileged scaffolds used in drug discovery, particularly for constructing complex three-dimensional architectures [Citation:8]. The spirocyclic framework and the presence of a tert-butoxycarbonyl (Boc) protecting group make it an invaluable precursor for generating novel chemical space in libraries aimed at high-throughput screening. The 4-methoxy group and the unsaturation in the ring system provide versatile handles for further chemical modification, enabling researchers to explore structure-activity relationships (SAR) in the development of new pharmacologically active molecules. Research into similar 1-oxa-7-azaspiro[4.4]nonane derivatives highlights their relevance as building blocks for protein degraders and other advanced therapeutic modalities [Citation:4]. Handling and Compliance: This product is intended for research and further manufacturing applications only, strictly within laboratory or industrial settings. It is not for diagnostic, therapeutic, or human use. All sales are final, and buyers assume responsibility for confirming product identity and/or purity to ensure it is fit for their specific research purpose [Citation:2][Citation:4].

Properties

IUPAC Name

tert-butyl 4-methoxy-1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(15)14-7-6-13(9-14)10(16-4)5-8-17-13/h5H,6-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSTXHJYUWDWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(=CCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-methoxy-1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate typically involves multiple steps, starting from simpler organic precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the methoxy group to a more oxidized form.

  • Reduction: : Reducing certain functional groups within the molecule.

  • Substitution: : Replacing one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Recent studies have indicated that derivatives of spirocyclic compounds, including tert-butyl 4-methoxy-1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate, exhibit antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
  • Anticancer Research
    • The spirocyclic framework is known for its ability to interact with biological macromolecules, which has led to investigations into its anticancer properties. Research has shown that modifications to the spiro structure can enhance cytotoxicity against cancer cell lines, suggesting a pathway for developing new chemotherapeutic agents .
  • Neuropharmacology
    • Compounds similar to this compound have been studied for their effects on neurotransmitter systems, particularly in relation to neurodegenerative diseases. Their ability to modulate receptor activity may provide therapeutic avenues for conditions such as Alzheimer's disease .

Synthetic Applications

  • Building Blocks in Organic Synthesis
    • The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in synthetic organic chemistry .
  • Synthesis of Bioactive Molecules
    • Researchers have utilized this compound as a precursor for synthesizing bioactive compounds with enhanced pharmacological profiles. This application highlights its role in drug discovery and development processes .

Material Science Applications

  • Polymer Chemistry
    • The compound's structural characteristics make it suitable for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical and thermal properties. Its application in creating smart materials that respond to environmental stimuli is an area of ongoing research .
  • Nanotechnology
    • In nanomaterial synthesis, derivatives of this compound are being explored for their ability to stabilize nanoparticles, which can be used in various applications from catalysis to drug delivery systems .

Case Study 1: Antimicrobial Activity

In a study investigating the antibacterial efficacy of spirocyclic compounds, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed a significant inhibition zone, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

A series of derivatives based on the spirocyclic structure were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to existing chemotherapeutics, paving the way for further development in cancer treatment applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The spiro[4.4]nonane scaffold is a versatile template in medicinal chemistry. Below is a comparative analysis of tert-butyl 4-methoxy-1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate with structurally related compounds:

Compound Core Structure Key Substituents Applications/Synthesis Availability
This compound 1-oxa-7-azaspiro[4.4]nonene Methoxy, tert-butyl carbamate Intermediate in heterocyclic synthesis; potential pharmacophore modification Discontinued
5-(2-Methoxy-5-methylphenyl)-5-methylimidazolidine-2,4-dione Imidazolidine-2,4-dione Methoxy, methylphenyl Anticonvulsant or kinase inhibitor scaffold Discontinued
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo... Diazaspiro[3.5]nonene Difluorohydroxyphenyl, trifluoromethyl groups Pharmaceutical intermediate (e.g., kinase inhibitors) Actively synthesized
Pyrrolidine-1-carbohydrazide Pyrrolidine Carbohydrazide Chelating agent or precursor for metal-organic frameworks Discontinued

Key Findings:

Its utility is primarily synthetic .

Substituent Effects : The methoxy group in the target compound enhances electron density but may reduce metabolic stability compared to fluorinated analogues (e.g., difluoro-hydroxyphenyl derivatives in EP 4 374 877 A2) .

Commercial Viability: Similar to other discontinued spiro compounds (e.g., 5-methylimidazolidine-2,4-dione), the tert-butyl carbamate derivative faces challenges in scalability or stability, as inferred from supplier discontinuation notices .

Biological Activity

tert-Butyl 4-methoxy-1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : [Insert CAS Number]
  • Physical State : Powder
  • Purity : 95% .

While specific mechanisms for this compound are still under investigation, it is hypothesized that its activity may be linked to its ability to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and inflammation.

Antitumor Activity

Recent studies have shown promising results regarding the antitumor properties of similar spiro compounds. For instance, derivatives of 1-Oxa-4-azaspironenone demonstrated moderate to potent activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The most effective compounds exhibited IC50 values ranging from 0.10 μM to 0.26 μM .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound 6dA5490.26
Compound 8dMDA-MB-2310.10
Compound 6bHeLa0.18

Research indicates that these compounds may induce cell cycle arrest and apoptosis in cancer cells. For example, flow cytometry analyses revealed that treatment with certain derivatives led to a significant decrease in the G1 phase cell population while increasing the G2 phase population, suggesting a potential mechanism for inhibiting tumor growth .

Case Studies

In a notable study published in August 2022, researchers synthesized a series of spiro compounds and evaluated their biological activities against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing the compounds' potency and selectivity towards specific cancer types .

Safety and Toxicology

The safety profile of this compound is crucial for its therapeutic applications. Preliminary toxicity assessments suggest that while some derivatives exhibit potent biological activity, they also require careful evaluation for potential side effects.

Q & A

Q. What are the standard synthetic routes for tert-Butyl 4-methoxy-1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate?

The compound is synthesized via spirocyclization reactions, often involving tert-butyl-protected intermediates. A common approach uses silica gel chromatography (80% EtOAc/hexanes) to purify diastereomeric mixtures, yielding ~83% of inseparable products . For analogous spirocycles, allylation reactions in DMF at 70°C under inert conditions achieve high yields (98%), followed by purification via silica gel chromatography (hexanes:EtOAc gradients) . Optimization of protecting groups (e.g., tert-butyl carbamates) and catalytic conditions (e.g., iridium catalysts) is critical for regioselectivity.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Structural elucidation relies on:

  • NMR : ¹H/¹³C NMR identifies spirocyclic frameworks and substituents (e.g., methoxy groups). For example, allyl protons in similar compounds show distinct δ 5.2–5.6 ppm splitting patterns .
  • X-ray diffraction (XRD) : SHELX software refines crystallographic data, resolving bond angles and stereochemistry. SHELXL is preferred for high-resolution small-molecule structures .
  • HRMS/FTIR : Confirms molecular weight (e.g., [M+H]⁺ peaks) and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

Key precautions include:

  • Storage : Refrigerated in airtight containers to prevent degradation .
  • PPE : Nitrile gloves, lab coats, and respiratory protection if dust/aerosols form .
  • Hazards : Potential skin/eye irritation (H315/H319) and respiratory tract irritation (H335) based on structurally similar tert-butyl spirocycles . Always consult SDS for specific handling protocols.

Advanced Research Questions

Q. How to address challenges in isolating diastereomers during synthesis?

Diastereomer separation is hindered by similar polarities. Strategies include:

  • Chiral chromatography : Use of chiral stationary phases (e.g., amylose-based columns) with hexane:IPA gradients.
  • Crystallization-induced diastereomer resolution : Selective crystallization from EtOAc/hexane mixtures at controlled temperatures .
  • Dynamic kinetic resolution : Employing asymmetric catalysts to favor one diastereomer during synthesis .

Q. How to resolve contradictions in crystallographic data interpretation?

Discrepancies in XRD data (e.g., ambiguous torsional angles) require:

  • Multi-program validation : Cross-checking refinement results with programs like Olex2 or Phenix.
  • Twinned data analysis : SHELXL’s TWIN/BASF commands to model twin domains in high-symmetry space groups .
  • Electron density maps : Inspecting residual peaks to confirm/exclude solvent molecules or disorder.

Q. What computational methods predict the compound’s reactivity or stability?

  • DFT calculations : Assess conformational stability (e.g., spirocyclic ring strain) and reaction pathways (e.g., nucleophilic attack at the ester group).
  • Molecular docking : Predict binding affinity for biological targets (e.g., enzymes inhibited by spirocyclic motifs).
  • QSPR models : Estimate physicochemical properties (logP, solubility) for pharmacokinetic profiling, critical in medicinal chemistry applications .

Q. How to reconcile discrepancies in safety data across different SDS sources?

When SDS hazard classifications conflict (e.g., H302 vs. "no known hazards"):

  • Literature review : Cross-reference peer-reviewed toxicology studies on analogous compounds.
  • In vitro assays : Conduct cytotoxicity screens (e.g., MTT assays) to validate acute toxicity claims .
  • Regulatory alignment : Follow strictest precautionary measures (e.g., OSHA HCS guidelines) until data is conclusive .

Methodological Considerations Table

AspectTechnique/ProtocolKey References
Synthesis Silica gel chromatography (EtOAc/hexanes), iridium-catalyzed allylation in DMF
Characterization ¹H/¹³C NMR, XRD (SHELX refinement), HRMS/FTIR
Safety Refrigerated storage, PPE compliance, hazard-specific disposal protocols
Data Analysis TWIN/BASF commands in SHELXL, DFT calculations for reactivity prediction

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